molecular formula C18H21N3O4S B2583651 N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448047-10-6

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2583651
CAS RN: 1448047-10-6
M. Wt: 375.44
InChI Key: DGVGGLMIMPVCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (-S(=O)2-N-). Sulfonamides are known for their use in medicine, particularly as antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide. The oxazole ring could be formed through a cyclodehydration reaction involving a beta-hydroxy amide .


Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .


Chemical Reactions Analysis

As a sulfonamide, this compound might exhibit similar reactivity to other sulfonamides. Sulfonamides are generally stable but can participate in reactions involving the nitrogen atom or the sulfur atom .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a building block for synthesizing a wide range of heterocyclic compounds, which are crucial in drug development . These heterocycles can be acyclic, carbocyclic, or even fused, offering a broad spectrum of biological activities.

Electroluminescent Materials

The dimethylamino group within the compound’s structure is beneficial in the synthesis of electroluminescent materials. These materials are used in the development of new types of displays and lighting systems .

Organic Crystal Growth

It’s used in the growth of organic crystals like 4-N,N-dimethylamino-4’N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which have applications in nonlinear optics and electronics .

Pharmaceutical Research

The compound is related to various pharmaceutical applications, including as an intermediate in the synthesis of drugs like Glimepiride, which is used in the treatment of diabetes .

Biological Activities of Thiazoles

Thiazole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities. They can act as antimicrobial, antifungal, antiviral, and even antitumor agents .

Photoinitiators in Sunscreens

Compounds with dimethylamino groups are used as photoinitiators due to their strong estrogenic activity. They are commonly found in ultraviolet filters in sunscreen formulations .

Anti-inflammatory and Analgesic Agents

Indole derivatives synthesized from compounds like this one have shown promising anti-inflammatory and analgesic activities, which could lead to the development of new pain relief medications .

Chemical Reactivity and Synthesis of Biologically Active Compounds

The compound’s reactivity allows for the creation of biologically active heterocyclic compounds, which are essential for biomedical applications. This includes potential use in cancer therapy and antibiotic development .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of bacterial enzymes, preventing the bacteria from synthesizing essential nutrients .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVGGLMIMPVCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.